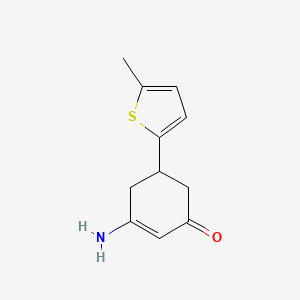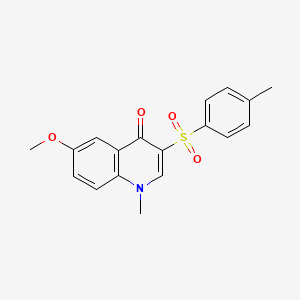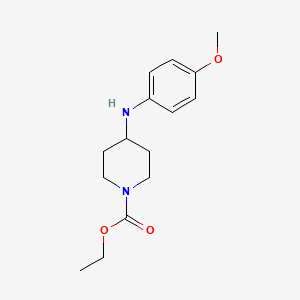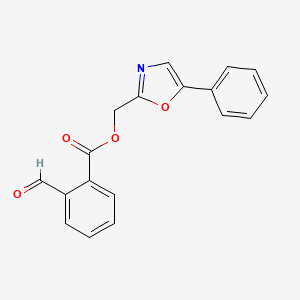![molecular formula C23H20N2O3 B2648614 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851406-01-4](/img/no-structure.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide, also known as MNA-715, is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a potential candidate for use in various research applications.
Aplicaciones Científicas De Investigación
Broad-Spectrum Antiherpes Activities
A study identified a naphthalene carboxamide as a nonnucleoside inhibitor of human cytomegalovirus (HCMV) polymerase. Subsequent modifications led to the development of a class of antiviral agents, including quinoline derivatives, demonstrating potent inhibition of HCMV, herpes simplex virus, and varicella-zoster virus. These compounds exhibited unique biological properties, with a strong correlation between viral DNA polymerase inhibition and antiviral activity, highlighting their potential in treating diseases caused by herpesviruses (Oien et al., 2002).
Structural Study on Co-crystals and Salts
Another research explored the formation of co-crystals and salts involving quinoline derivatives, revealing how the amide bond influences the assembly and structural characteristics of these compounds. This study contributes to the understanding of molecular interactions and crystal engineering, which is crucial for the development of new material sciences applications (Karmakar et al., 2009).
Anticancer Drug Development
E-3810, a novel inhibitor of angiogenesis with a quinoline structure, has shown promise in clinical evaluations as an anticancer agent. The development and validation of a method to measure this drug in human plasma indicate its potential efficacy in treating solid tumors, underscoring the importance of quinoline derivatives in developing new cancer therapies (Sala et al., 2011).
Investigation of Biological Activity
Substituted quinoline-2-carboxamides and their naphthalene analogs were prepared and characterized for their activity against various mycobacterial species and their ability to inhibit photosynthetic electron transport. This research underscores the versatility of quinoline derivatives in discovering new antimicrobial agents and their potential application in agriculture (Goněc et al., 2012).
Synthesis of o-Carboxyarylacrylic Acids
A study demonstrated the synthesis of o-carboxyarylacrylic acids from hydroxynaphthalenes and higher aromatics using Oxone. This method, involving the oxidative cleavage of naphthalene to o-quinone, has significant implications for organic synthesis and could be applied in the synthesis of pharmaceuticals and agrochemicals (Parida & Moorthy, 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide involves the reaction of 2-naphthoic acid with 2-bromoethylamine hydrobromide to form the intermediate, 2-(2-bromoethyl)naphthalene-1-carboxylic acid. This intermediate is then reacted with 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "2-naphthoic acid", "2-bromoethylamine hydrobromide", "7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde" ], "Reaction": [ "Step 1: 2-naphthoic acid is reacted with thionyl chloride to form 2-naphthoyl chloride.", "Step 2: 2-naphthoyl chloride is reacted with 2-bromoethylamine hydrobromide in the presence of triethylamine to form the intermediate, 2-(2-bromoethyl)naphthalene-1-carboxylic acid.", "Step 3: 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde is reacted with the intermediate from step 2 in the presence of potassium carbonate and acetonitrile to form the final product, N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide." ] } | |
Número CAS |
851406-01-4 |
Nombre del producto |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
Fórmula molecular |
C23H20N2O3 |
Peso molecular |
372.424 |
Nombre IUPAC |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H20N2O3/c1-28-20-9-8-17-13-19(23(27)25-21(17)14-20)10-11-24-22(26)18-7-6-15-4-2-3-5-16(15)12-18/h2-9,12-14H,10-11H2,1H3,(H,24,26)(H,25,27) |
Clave InChI |
PRWWCWVJRJJPBR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)
![3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2648535.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2648537.png)





![(5-Bromofuran-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2648544.png)

![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)